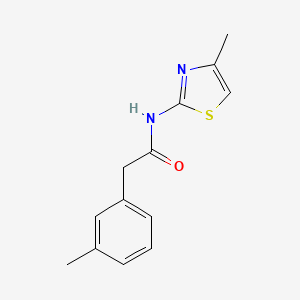
N-(4-ethylphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-1-pyrrolidinecarboxamide, also known as Etizolam, is a research chemical that belongs to the thienodiazepine class. It is a psychoactive substance that is used in scientific research for its anxiolytic, sedative, and hypnotic properties. Etizolam is a popular research chemical due to its unique chemical structure and pharmacological properties.
作用机制
N-(4-ethylphenyl)-1-pyrrolidinecarboxamide acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). This results in a decrease in the activity of certain brain regions, leading to sedation and anxiolytic effects. This compound also acts on the benzodiazepine receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to feelings of relaxation and euphoria. This compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress.
实验室实验的优点和局限性
N-(4-ethylphenyl)-1-pyrrolidinecarboxamide has several advantages for use in lab experiments. It has a high potency and a rapid onset of action, making it useful for investigating the effects of thienodiazepines on the central nervous system. This compound is also relatively inexpensive and readily available, making it a popular research chemical.
However, there are also limitations to the use of this compound in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. This compound is also a controlled substance in some countries, which can make it difficult to obtain for research purposes.
未来方向
There are many future directions for research on N-(4-ethylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of new thienodiazepine compounds that have improved pharmacological properties. Another area of interest is the investigation of the long-term effects of this compound on the central nervous system. Additionally, there is a need for more research on the safety and efficacy of this compound as a treatment for anxiety disorders.
In conclusion, this compound is a research chemical that is used in scientific research for its anxiolytic, sedative, and hypnotic properties. It acts on the central nervous system by enhancing the activity of GABA and the benzodiazepine receptor. This compound has several advantages for use in lab experiments, but also has limitations. There are many future directions for research on this compound, including the development of new compounds and investigation of its long-term effects.
合成方法
The synthesis of N-(4-ethylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-aminothiophenol with 4-ethylbenzoyl chloride in the presence of a base. The resulting product is then reacted with pyrrolidine-1-carboxylic acid to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and safety precautions.
科学研究应用
N-(4-ethylphenyl)-1-pyrrolidinecarboxamide is used in scientific research for its anxiolytic, sedative, and hypnotic properties. It is commonly used in animal studies to investigate the effects of thienodiazepines on the central nervous system. This compound is also used in human studies to investigate its potential as a treatment for anxiety disorders.
属性
IUPAC Name |
N-(4-ethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-11-5-7-12(8-6-11)14-13(16)15-9-3-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHQRTPTJIAJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,3aR*,7aR*)-1-(isoxazol-3-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5323466.png)

![ethyl {3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5323488.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5323489.png)
![N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5323496.png)
![2-[2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5323512.png)

![N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5323521.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323525.png)
![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)
![4-({1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5323551.png)

![1'-(1-benzofuran-2-ylmethyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323562.png)
